

(S)-(-)-5-Hydroxymethyl-2(5H)-furanone chemical properties

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Compound of Interest

Compound Name: (S)-(-)-5-Hydroxymethyl-2(5H)-furanone

Cat. No.: B1580677

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An In-depth Technical Guide to **(S)-(-)-5-Hydroxymethyl-2(5H)-furanone** for Advanced Research

Introduction: A Versatile Chiral Building Block

(S)-(-)-5-Hydroxymethyl-2(5H)-furanone is a multifunctional organic compound that has garnered significant attention within the scientific community. As a chiral lactone, it serves as a valuable stereospecific starting material for the synthesis of complex molecular architectures. Its structure incorporates several reactive sites—an α,β -unsaturated lactone system, a primary alcohol, and a defined stereocenter—making it a versatile precursor in asymmetric synthesis. This guide provides an in-depth analysis of its chemical properties, reactivity, and applications, tailored for researchers and professionals in drug development and chemical synthesis. The compound's utility extends from the synthesis of bioactive natural products and potential antiviral agents to its use as a flavor and fragrance component.^[1]

Core Chemical and Physical Properties

The unique stereochemistry and functional group arrangement of **(S)-(-)-5-Hydroxymethyl-2(5H)-furanone** dictate its physical characteristics and chemical behavior. It typically presents as a white to pale yellow solid with a low melting point, requiring controlled storage conditions to maintain its integrity.^{[1][2]}

Molecular Structure

The fundamental structure consists of a five-membered lactone (furanone) ring with a double bond between C3 and C4. A hydroxymethyl group is attached to the chiral center at the C5 position, with the (S)-configuration defining its specific spatial arrangement.

Caption: Molecular structure of **(S)-(-)-5-Hydroxymethyl-2(5H)-furanone**.

Physicochemical Data Summary

The following table summarizes the key quantitative properties of the compound, compiled from various chemical suppliers and databases.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₆ O ₃	[1] [3] [4]
Molecular Weight	114.10 g/mol	[1] [2] [4] [5]
CAS Number	78508-96-0	[1] [2] [3] [4]
Appearance	White to pale yellow solid	[1]
Melting Point	41-43 °C	[1] [2]
Optical Rotation [α]20/D	-144° (c=1 in H ₂ O)	[1] [2]
Flash Point	113 °C (235.4 °F) - closed cup	[4]
Solubility	Slightly soluble in water	[6]
Storage Temperature	2-8°C	[1] [2]
Purity	≥ 97.5% (HPLC)	[1]

Spectroscopic Profile for Structural Elucidation

Structural verification and purity assessment rely on standard spectroscopic techniques. The key expected spectral features are outlined below.

- Infrared (IR) Spectroscopy: The IR spectrum provides direct evidence of the principal functional groups. Key absorption bands are expected for the hydroxyl group (broad, ~3400 cm⁻¹), the α,β-unsaturated lactone carbonyl group (strong, ~1740-1760 cm⁻¹), and the

carbon-carbon double bond (~1640 cm⁻¹). The NIST/EPA Gas-Phase Infrared Database contains reference spectra for this compound.[3]

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The proton NMR spectrum is characteristic, showing distinct signals for the vinyl protons, the proton at the chiral center (C5), and the diastereotopic protons of the hydroxymethyl group.
 - ¹³C NMR: The carbon spectrum will display signals for the carbonyl carbon, the olefinic carbons, the chiral carbon (C5), and the hydroxymethyl carbon.
- Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak corresponding to the molecular weight (m/z = 114).[7] Fragmentation patterns often involve the loss of the hydroxymethyl group or other characteristic cleavages of the furanone ring.

Chemical Reactivity and Synthetic Applications

The synthetic value of **(S)-(-)-5-Hydroxymethyl-2(5H)-furanone** stems from the reactivity of its integrated functional groups. The electrophilic nature of the lactone ring and the nucleophilicity of the hydroxyl group allow for a wide range of chemical transformations.

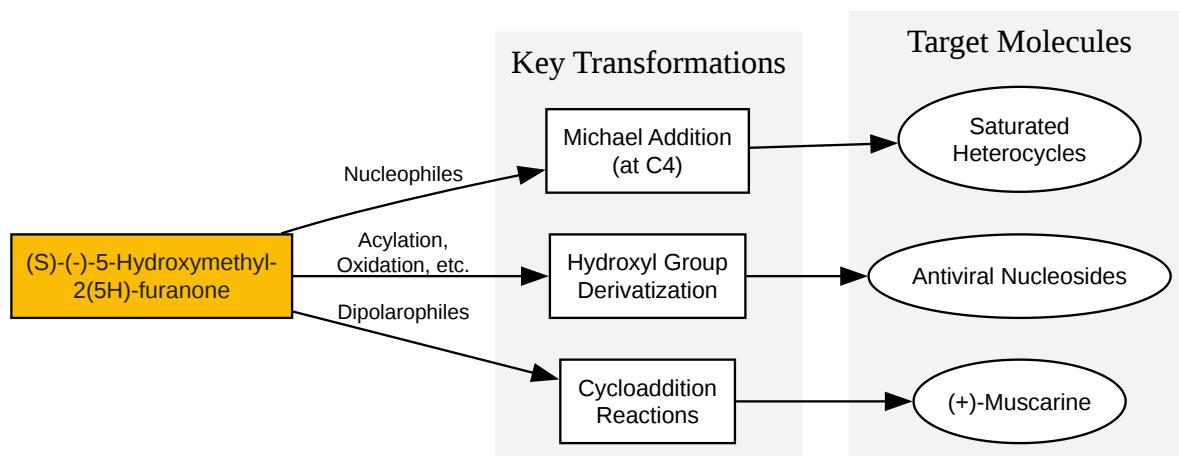
Key Reaction Pathways

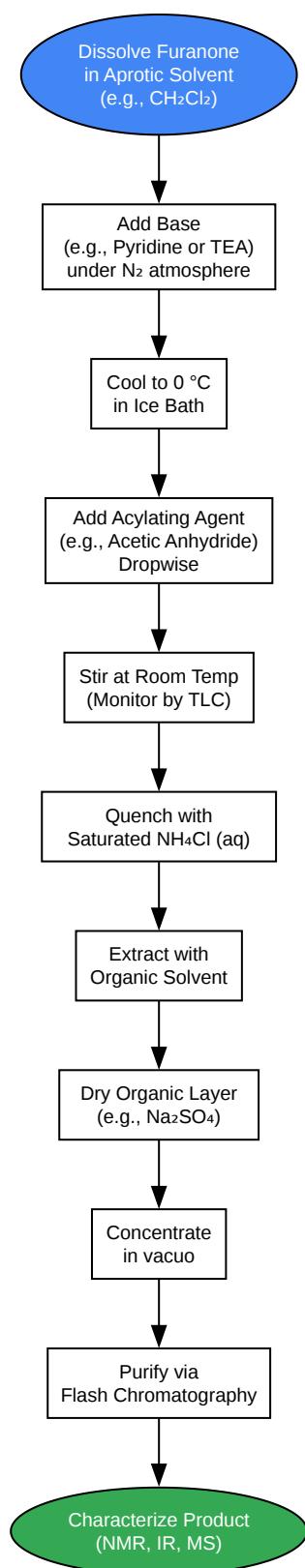
- Reactions at the Hydroxyl Group: The primary alcohol can undergo standard transformations such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for subsequent nucleophilic substitution.
- Reactions of the α,β -Unsaturated Lactone: The conjugated system is susceptible to nucleophilic attack, primarily through 1,4-conjugate addition (Michael addition). This pathway is fundamental for introducing substituents at the C4 position.
- Diastereoselective Transformations: The existing stereocenter at C5 exerts significant stereochemical control over reactions at adjacent positions, enabling highly diastereoselective syntheses. This is particularly valuable in the preparation of complex heterocyclic systems.[2][6][8]

Role as a Synthetic Precursor

This furanone is a documented starting material for several important classes of molecules:

- Bioactive Natural Products: It has been successfully employed in the total synthesis of (+)-muscarine, a natural product with cholinergic activity.[\[2\]](#)
- Antiviral Agents: It serves as a precursor in the synthesis of modified nucleosides, such as 3'-Ethynylthymidine, which are investigated for their potential as antiviral drugs.[\[2\]](#)
- Saturated Heterocycles: Through diastereoselective ring-chain formation reactions, it can be converted into various partially saturated heterocycles, which are common scaffolds in medicinal chemistry.[\[2\]](#)[\[6\]](#)[\[8\]](#)
- Pyrrolizidine Alkaloids: The compound is used in 1,3-dipolar cycloaddition reactions to synthesize pyrrolizidine alkaloid frameworks.[\[9\]](#)



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